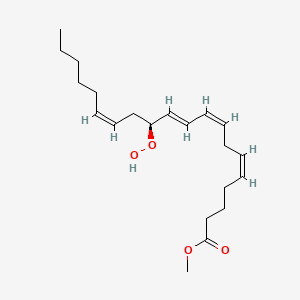
12(S)-HPETE methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12(S)-HPETE methyl ester is a fatty acid methyl ester resulting from the formal condensation of the carboxy group of 12(S)-HPETE with methanol. It is a fatty acid methyl ester and a hydroperoxy fatty ester. It derives from a methyl arachidonate and a 12(S)-HPETE. It is an enantiomer of a 12(R)-HPETE methyl ester.
科学的研究の応用
Biochemical Signaling and Pathophysiology
12(S)-HPETE methyl ester is primarily studied for its role in cellular signaling pathways. It is involved in the metabolism of arachidonic acid through the lipoxygenase pathway, leading to the production of various bioactive lipids. These lipids are crucial in mediating inflammation, vascular function, and cellular proliferation.
Endothelial Dysfunction and Diabetes
Research indicates that this compound contributes to diabetes-induced endothelial dysfunction. In a study involving diabetic mice, the administration of 12(S)-HPETE to human endothelial cells resulted in mitochondrial dysfunction and impaired capillary-like network formation. This suggests that this compound may play a role in exacerbating endothelial dysfunction associated with diabetes by activating TRPV1 channels, which mediate calcium influx and mitochondrial impairment .
Cancer Progression
The compound has been implicated in cancer biology, particularly in prostate cancer. Studies show that this compound enhances the proliferation of prostate cancer cells by activating signaling pathways such as MAPK/ERK and NF-κB. This activation leads to increased expression of vascular endothelial growth factor (VEGF), promoting tumor angiogenesis and metastasis . Furthermore, it has been observed that levels of 12(S)-HPETE are significantly higher in cancerous tissues compared to normal tissues, indicating its potential as a biomarker for tumor progression .
Pharmacological Applications
Given its biological activities, this compound has potential therapeutic applications.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects by modulating immune responses. It can inhibit the activity of thromboxane receptors, which are involved in platelet aggregation and vasoconstriction. This antagonistic activity may provide therapeutic avenues for conditions characterized by excessive inflammation or thrombosis .
Cardiovascular Health
Research suggests that this compound may have cardiovascular benefits due to its vasodilatory effects on blood vessels. It has been shown to induce relaxation in mesenteric arteries, which could be beneficial for managing hypertension and improving blood flow .
Comparative Data Table
Diabetes-Induced Endothelial Dysfunction
A study conducted on diabetic mice demonstrated that treatment with this compound exacerbated endothelial dysfunction by impairing mitochondrial integrity and reducing the ability of endothelial cells to form capillary networks . This case highlights the compound's role as a mediator of pathological changes associated with diabetes.
Prostate Cancer Progression
In vitro studies on human prostate cancer cell lines revealed that this compound significantly increased cell viability and proliferation while promoting angiogenic factors like VEGF. These findings suggest that targeting this compound may offer new strategies for prostate cancer treatment .
特性
分子式 |
C21H34O4 |
|---|---|
分子量 |
350.5 g/mol |
IUPAC名 |
methyl (5Z,8Z,10E,12S,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoate |
InChI |
InChI=1S/C21H34O4/c1-3-4-5-6-11-14-17-20(25-23)18-15-12-9-7-8-10-13-16-19-21(22)24-2/h8-12,14-15,18,20,23H,3-7,13,16-17,19H2,1-2H3/b10-8-,12-9-,14-11-,18-15+/t20-/m0/s1 |
InChIキー |
BCEKIAHCCATNGN-NTDAYINTSA-N |
異性体SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)OC)OO |
正規SMILES |
CCCCCC=CCC(C=CC=CCC=CCCCC(=O)OC)OO |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















